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Compound of Interest

Compound Name: Methyl 2-isocyanatobenzoate

Cat. No.: B167905 Get Quote

An In-depth Technical Guide on the Core Structural Features of 2-Isocyanatobenzoate Esters

Abstract
2-Isocyanatobenzoate esters are a class of bifunctional organic compounds that incorporate

both an ester and a highly reactive isocyanate group on a benzene ring in an ortho

arrangement. This unique structural combination makes them valuable intermediates in the

synthesis of a wide range of compounds, from polymers to complex pharmaceutical agents.[1]

The isocyanate moiety serves as a potent electrophile for nucleophilic addition reactions, while

the ester group provides a handle for further modification or can influence the molecule's

physicochemical properties. This guide delves into the key structural features, physicochemical

and spectroscopic properties, synthetic methodologies, and applications of 2-

isocyanatobenzoate esters, with a particular focus on their relevance to researchers and

professionals in drug development.

Core Structural Features
The fundamental structure of 2-isocyanatobenzoate esters consists of a benzene ring

substituted at the C1 and C2 positions with an ester group (-COOR') and an isocyanate group

(-N=C=O), respectively.

Key features include:

Aromatic Scaffold: The benzene ring provides a rigid, planar core.
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Ester Group: This group, comprising a carbonyl and an ether linkage, can be varied (e.g.,

methyl, ethyl) to modulate properties like solubility and reactivity.[2]

Isocyanate Group: This highly reactive functional group (-N=C=O) is the primary site for

chemical transformations, readily reacting with nucleophiles such as alcohols, amines, and

water.[1][3] Its reactivity is central to the utility of these compounds as synthetic

intermediates.[1][4]

Ortho Substitution: The adjacent positioning of the ester and isocyanate groups can lead to

intramolecular interactions and steric effects that influence the molecule's conformation and

reactivity profile.

Caption: General chemical structure of a 2-isocyanatobenzoate ester.

Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of these esters are dictated by their constituent

functional groups. While data for a wide range of these compounds is sparse, information for

representative examples like the methyl and ethyl esters is available.

Physicochemical Data
The following table summarizes key physicochemical properties for common 2-

isocyanatobenzoate esters.
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Property
Methyl 2-
isocyanatobenzoate

Ethyl 2-
isocyanatobenzoate

CAS Number 1793-07-3[1] 76393-16-3[5][6]

Molecular Formula C₉H₇NO₃[1] C₁₀H₉NO₃[5][7]

Molecular Weight 177.16 g/mol [1] 191.19 g/mol [8]

Appearance
Colorless to pale yellow

liquid[1]
Data not widely available

Melting Point Not specified 29 °C[8]

SMILES
COC(=O)C1=CC=CC=C1N=C

=O[1]

CCOC(=O)C1=CC=CC=C1N=

C=O[7]

InChIKey Not specified
HXVGHXDQGUPUKY-

UHFFFAOYSA-N[7][8]

Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 2-isocyanatobenzoate esters. The

key diagnostic signals are the strong, sharp absorbance of the isocyanate group in infrared (IR)

spectroscopy and the characteristic shifts of the aromatic and ester protons in nuclear magnetic

resonance (NMR) spectroscopy.
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Spectroscopy Feature
Characteristic
Signal

Reference

IR
Isocyanate (-N=C=O)

Stretch

Strong, sharp band at

~2260 cm⁻¹
[9]

Ester (C=O) Stretch

Strong band at ~1730-

1715 cm⁻¹ (α, β-

unsaturated)

[10]

Ester (C-O) Stretch

Two or more bands in

the 1300-1000 cm⁻¹

region

[10][11]

¹H NMR Aromatic Protons
Multiplets in the δ 7.0-

8.0 ppm range
[12]

Ester (O-CH₃) Protons
Singlet around δ 3.9

ppm
[12]

Ester (O-CH₂CH₃)

Protons

Quartet around δ 4.4

ppm and Triplet

around δ 1.4 ppm

General NMR

Principles

¹³C NMR
Isocyanate Carbon (-

N=C=O)

Signal around δ 126

ppm
[9]

Ester Carbonyl

Carbon

Signal around δ 165-

170 ppm
[9][13]

Aromatic Carbons
Signals in the δ 120-

140 ppm range
[9][12]

Ester Alkyl Carbons
Signals in the δ 14-65

ppm range
[9][13]

Application in Drug Development
In the pharmaceutical industry, 2-isocyanatobenzoate esters serve as versatile chemical

intermediates.[1][14] Their bifunctional nature allows for the construction of complex molecular

architectures.
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Scaffold Synthesis: The reactive isocyanate group is used to link the benzoate core to other

molecules, often containing amine or hydroxyl groups, to form urea or carbamate linkages,

respectively. These linkages are common in many drug structures.

Prodrug Strategies: Ester groups are frequently incorporated into drug molecules to create

prodrugs.[15] An ester prodrug can improve a drug's properties, such as solubility or oral

bioavailability.[16][17][18] Once in the body, endogenous enzymes like esterases can cleave

the ester bond, releasing the active pharmaceutical ingredient (API). While 2-

isocyanatobenzoate itself is a reactive intermediate, the principles of ester prodrugs are a

key consideration in this field.

Ester Prodrug
(e.g., Drug-O-CO-Ar)

Active Drug
(Drug-OH)

Hydrolysis

Inactive Metabolite
(HOOC-Ar)

Hydrolysis GI Tract Absorption

Oral
Administration

Esterase
(Enzyme)

catalyzes

Click to download full resolution via product page

Caption: Conceptual pathway of an ester prodrug activation in the body.

Experimental Protocols
Synthesis of Methyl 2-Isocyanatobenzoate
This protocol is adapted from established methods for synthesizing isocyanates from amino

esters using a phosgene equivalent like triphosgene.[9] The starting material is methyl
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anthranilate (methyl 2-aminobenzoate).

Materials:

Methyl anthranilate

Triphosgene (handle with extreme caution in a fume hood)

Methylene chloride (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Magnesium sulfate (MgSO₄)

Ice bath, three-necked round-bottomed flask, mechanical stirrer, separatory funnel, rotary

evaporator.

Procedure:

A three-necked, round-bottomed flask is charged with methylene chloride (100 mL),

saturated aqueous sodium bicarbonate (100 mL), and methyl anthranilate (e.g., 25.5 mmol).

[9]

The biphasic mixture is cooled in an ice bath and stirred vigorously.[9]

Triphosgene (0.33 equivalents, e.g., 8.42 mmol) is added carefully in a single portion.[9]

Caution: Phosgene gas may be evolved. This step must be performed in a well-ventilated

fume hood.

The reaction mixture is stirred in the ice bath for approximately 15-30 minutes.[9]

The mixture is transferred to a separatory funnel. The organic layer is collected, and the

aqueous layer is extracted three times with small portions of methylene chloride.[9]

The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered,

and concentrated under reduced pressure using a rotary evaporator to yield the crude

product.[9]
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Purification can be achieved via vacuum distillation to afford pure methyl 2-
isocyanatobenzoate as a colorless to pale yellow oil.[9]

Start

Combine Methyl Anthranilate,
CH₂Cl₂, and aq. NaHCO₃

in flask. Cool to 0°C.

1. Combine

End Product:
Methyl 2-Isocyanatobenzoate

process reagent caution

Add triphosgene.
Stir vigorously at 0°C.

Triphosgene

CAUTION:
Use Fume Hood

2. Add

Transfer to separatory funnel.
Collect organic layer.

Extract aqueous layer with CH₂Cl₂.

3. Proceed to
Workup

Dry combined organic layers
with MgSO₄. Filter.

4. Combine & Dry

Remove solvent via
rotary evaporation.

5. Concentrate

Purify by
vacuum distillation.
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Caption: Experimental workflow for the synthesis of methyl 2-isocyanatobenzoate.

Spectroscopic Characterization
Infrared (IR) Spectroscopy:

Sample Preparation: A small drop of the neat liquid product is applied directly to the crystal of

an ATR-FTIR spectrometer.[12]
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Analysis: Acquire the spectrum and look for the characteristic strong, sharp peak for the -

N=C=O stretch around 2260 cm⁻¹ and the strong C=O ester peak around 1720 cm⁻¹. The

absence of N-H stretches (around 3300-3500 cm⁻¹) from the starting material indicates a

complete reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 10-20 mg of the purified product in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12]

Analysis: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of signals corresponding to

the aromatic protons, the ester alkyl group, and the various carbon environments. The

integration of the proton signals should match the expected ratio.

Safety Considerations
Isocyanates, including 2-isocyanatobenzoate esters, are hazardous chemicals. They are potent

respiratory and skin sensitizers and can cause severe irritation.[1] All manipulations should be

carried out in a well-ventilated chemical fume hood, and appropriate personal protective

equipment (gloves, safety glasses, lab coat) must be worn.[1]

Conclusion
2-Isocyanatobenzoate esters are characterized by the ortho-disposition of a highly reactive

isocyanate group and a tunable ester functionality on an aromatic ring. These structural

features make them powerful and versatile intermediates in organic synthesis. For

professionals in drug discovery and development, these compounds offer a gateway to novel

molecular entities through the strategic reactivity of the isocyanate group, while the ester

provides a classic tool for prodrug design and property modulation. A thorough understanding

of their synthesis, reactivity, and spectroscopic signatures is essential for their effective and

safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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